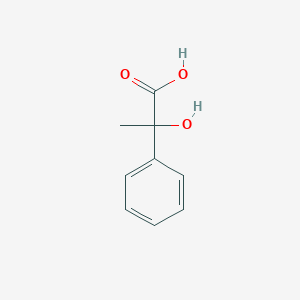

2-Hydroxy-2-phenylpropanoic acid

Katalognummer B019245

:

515-30-0

Molekulargewicht: 166.17 g/mol

InChI-Schlüssel: NWCHELUCVWSRRS-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07273734B2

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.

[Compound]

Name

butyl rubber

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([CH2:9]O)O)O)[OH:4].O=[CH:12][C@@H:13]([C@H:15]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H](C(O)=O)CS.[C:33](=[O:36])([O-])[O-:34].[Ca+2]>>[C:5]1([C:3]([CH3:2])([OH:4])[C:33]([OH:34])=[O:36])[CH:15]=[CH:13][CH:12]=[CH:9][CH:7]=1 |f:2.3,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N[C@@H](CS)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Two

[Compound]

|

Name

|

butyl rubber

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter, the culture medium treated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(C(=O)O)(O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07273734B2

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.

[Compound]

Name

butyl rubber

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([CH2:9]O)O)O)[OH:4].O=[CH:12][C@@H:13]([C@H:15]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H](C(O)=O)CS.[C:33](=[O:36])([O-])[O-:34].[Ca+2]>>[C:5]1([C:3]([CH3:2])([OH:4])[C:33]([OH:34])=[O:36])[CH:15]=[CH:13][CH:12]=[CH:9][CH:7]=1 |f:2.3,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N[C@@H](CS)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Two

[Compound]

|

Name

|

butyl rubber

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter, the culture medium treated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(C(=O)O)(O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07273734B2

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.

[Compound]

Name

butyl rubber

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([CH2:9]O)O)O)[OH:4].O=[CH:12][C@@H:13]([C@H:15]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H](C(O)=O)CS.[C:33](=[O:36])([O-])[O-:34].[Ca+2]>>[C:5]1([C:3]([CH3:2])([OH:4])[C:33]([OH:34])=[O:36])[CH:15]=[CH:13][CH:12]=[CH:9][CH:7]=1 |f:2.3,4.5,6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl.N[C@@H](CS)C(=O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Ca+2]

|

Step Two

[Compound]

|

Name

|

butyl rubber

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture formed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)

|

|

Duration

|

10 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Thereafter, the culture medium treated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)C(C(=O)O)(O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |